6-(2-(Piperidin-1-yl)ethyl)-9H-purine
Description
Structure
3D Structure
Properties
CAS No. |
920503-27-1 |
|---|---|
Molecular Formula |
C12H17N5 |
Molecular Weight |
231.30 g/mol |
IUPAC Name |
6-(2-piperidin-1-ylethyl)-7H-purine |
InChI |
InChI=1S/C12H17N5/c1-2-5-17(6-3-1)7-4-10-11-12(15-8-13-10)16-9-14-11/h8-9H,1-7H2,(H,13,14,15,16) |
InChI Key |
XXNONJZMPSSZRN-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)CCC2=C3C(=NC=N2)N=CN3 |
Origin of Product |
United States |
Synthetic Methodologies for Purine Derivatives Featuring Piperidine and Ethyl Moieties
General Synthetic Strategies for C6-Substituted Purines
The introduction of substituents at the C6 position of the purine (B94841) ring is a pivotal step in the synthesis of a vast number of biologically active molecules. The most prevalent and versatile methods involve the displacement of a leaving group, typically a halogen, from the C6 position.
Nucleophilic Aromatic Substitution (SNAr) Reactions on Halopurines
Nucleophilic aromatic substitution (SNAr) on a 6-halopurine, most commonly 6-chloropurine (B14466), stands as the most direct and widely employed method for introducing nitrogen, oxygen, or sulfur nucleophiles at this position. The reaction of 6-chloropurine with a suitable amine, such as 2-(piperidin-1-yl)ethan-1-amine, would be the primary route to forming the C6-ethyl-piperidine linkage in the target molecule.
This displacement is typically carried out in a polar solvent, such as ethanol, isopropanol, or dimethylformamide (DMF), often in the presence of a base to neutralize the hydrogen halide generated during the reaction. The choice of base can range from organic amines like triethylamine (B128534) (Et3N) to inorganic bases such as potassium carbonate (K2CO3). The reaction temperature can vary from room temperature to reflux, depending on the reactivity of the specific nucleophile and the solvent used. For instance, the synthesis of various N-(purin-6-yl)amino carboxylic acids has been achieved by reacting 6-chloropurine with the corresponding ω-amino acids in an aqueous sodium carbonate solution under reflux. nih.gov Similarly, the preparation of 6-(4-substituted piperazin-1-yl)purine derivatives often involves the reaction of 6-chloropurine with the appropriate piperazine (B1678402) in the presence of a base. nih.gov
Table 1: Representative Conditions for SNAr on 6-Chloropurine
| Nucleophile | Base | Solvent | Temperature | Yield |
| Various cyclic secondary amines | Et3N | EtOH | Reflux | Moderate to Good |
| Omega-amino acids | Na2CO3 | H2O | Reflux | Moderate |
| Substituted piperazines | Et3N | EtOH | Reflux | Good |
Palladium-Catalyzed Coupling Reactions for Purine Functionalization
In addition to SNAr, palladium-catalyzed cross-coupling reactions, such as the Suzuki and Buchwald-Hartwig reactions, have emerged as powerful tools for the C6-functionalization of purines. These methods allow for the formation of carbon-carbon and carbon-nitrogen bonds, respectively, under milder conditions than might be required for some SNAr reactions.
For the synthesis of C6-alkylated purines, a Suzuki coupling could be envisioned between a 6-halopurine and an appropriate alkylboron reagent. More advanced methods, such as photoredox/nickel dual catalysis, have been developed for the direct coupling of chloropurines with a range of primary and secondary alkyl bromides, offering access to a broader diversity of C6-alkylated purine analogs.
Regioselective Alkylation Strategies for N9-Substituted Purines
A significant challenge in purine chemistry is the control of regioselectivity during alkylation, as the purine nucleus possesses two nucleophilic nitrogen atoms in the imidazole (B134444) ring, N7 and N9. Direct alkylation often leads to a mixture of N7 and N9 isomers, with the N9 isomer typically being the thermodynamically more stable and desired product in many applications.
Several strategies have been developed to achieve regioselective N9-alkylation:
Use of Specific Bases and Conditions: The choice of base and reaction conditions can significantly influence the N7/N9 ratio. The use of bases like sodium hydride (NaH) in DMF or potassium carbonate (K2CO3) in DMSO are common strategies. researchgate.net Microwave-assisted synthesis has also been shown to improve regioselectivity and dramatically reduce reaction times. nih.gov
Steric Hindrance: The presence of a bulky substituent at the C6 position can sterically hinder the N7 position, thereby favoring alkylation at the N9 position. This approach is particularly relevant for the synthesis of N9-alkylated derivatives of pre-functionalized C6-substituted purines.
Directed Alkylation: More sophisticated methods involve the use of protecting groups or directing groups to favor N9-alkylation. For example, the use of a silyl (B83357) group to temporarily protect the purine nitrogen can facilitate regioselective alkylation.
Light-Promoted and Metal-Free Methods: Innovative approaches, such as light-promoted, metal-free radical relay pathways, have been developed for the highly regioselective synthesis of N9-alkylated purine derivatives. nih.gov
Construction of Piperidine-Containing Side Chains
The piperidine (B6355638) moiety is a common scaffold in medicinal chemistry. The required side chain for the target molecule, 2-(piperidin-1-yl)ethan-1-amine, can be synthesized through several established methods. A common approach is the reductive amination of piperidine with aminoacetaldehyde or a protected equivalent. Alternatively, the nucleophilic substitution of a 2-haloethylamine derivative with piperidine would also yield the desired side chain. The synthesis of various piperidine derivatives often involves the hydrogenation of corresponding pyridine (B92270) precursors or through various intramolecular cyclization reactions. tsijournals.com
Synthetic Routes for Related Purine Analogs with Alkylated Amines (e.g., piperidin-1-yl, piperazin-1-yl) at C6
The synthesis of purine analogs bearing other alkylated amines at the C6 position, such as piperidin-1-yl and piperazin-1-yl, generally follows the same principles outlined for the target molecule. The primary synthetic route involves the nucleophilic aromatic substitution of a 6-halopurine with the desired cyclic amine.
For example, the synthesis of novel 6-(4-substituted piperazin-1-yl)-9-(β-d-ribofuranosyl)purine derivatives was successfully achieved by reacting a 6-chloropurine nucleoside with various substituted piperazines. Similarly, the preparation of 6-(4-substituted phenyl sulfonyl piperazine)-9-cyclopentyl purine analogs started with the nucleophilic substitution of 6-chloropurine with cyclopentylamine (B150401) to afford the N9-cyclopentyl intermediate, followed by reaction with the appropriate piperazine derivatives. researchgate.net
Table 2: Synthesis of C6-Alkylated Amine Purine Analogs
| C6-Substituent | N9-Substituent | Synthetic Method | Key Intermediate |
| 4-Substituted piperazin-1-yl | β-d-ribofuranosyl | SNAr | 6-Chloro-9-(β-d-ribofuranosyl)purine |
| 4-Substituted phenyl sulfonyl piperazin-1-yl | Cyclopentyl | SNAr | 6-Chloro-9-cyclopentyl-9H-purine |
| Pyrrolidin-1-yl | Steroid | SNAr | C6-chloro purine steroid conjugate |
| Morpholin-4-yl | Steroid | SNAr | C6-chloro purine steroid conjugate |
Synthesis of Purine Derivatives with 9-Alkyl Side Chains Containing Heterocyclic Moieties
The synthesis of purine derivatives featuring a 9-alkyl side chain that itself contains a heterocyclic moiety is a common strategy to explore the chemical space around the purine core. A general and powerful method for this is the N9-alkylation of a purine or a C6-substituted purine with a haloalkyl-heterocycle.
For instance, the N9-alkylation of 6-chloropurine with cyclopentyl bromide in the presence of a base like potassium carbonate in DMSO is a key step in the synthesis of various 6-substituted-9-cyclopentylpurine analogs. researchgate.net Following this N9-alkylation, the C6-chloro group can be displaced by a variety of nucleophiles, including heterocyclic amines, to generate the final target compounds. This modular approach allows for the synthesis of a diverse library of compounds for structure-activity relationship studies.
Pharmacological and Biological Activity Profiling of Purine Derivatives with Piperidine and Ethyl Functionalities
Anticancer and Antiproliferative Evaluation
The anticancer potential of purine (B94841) derivatives bearing piperidine (B6355638) and ethyl groups has been extensively investigated, revealing their multifaceted mechanisms of action against cancer cells. These compounds have demonstrated the ability to inhibit key enzymes involved in cancer progression, modulate the cell cycle, and induce programmed cell death.
Inhibition of Kinase Activity
Protein kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of cancer, making them prime targets for anticancer drug development. nih.gov Purine analogues have shown significant promise as kinase inhibitors. nih.gov
Derivatives of 6-(2-(Piperidin-1-yl)ethyl)-9H-purine have been investigated for their inhibitory effects on a range of kinases critical to cancer cell survival and proliferation. For instance, certain purine-piperidine hybrids have been designed and evaluated as inhibitors of Cyclin-Dependent Kinases (CDKs), which are key regulators of the cell cycle. nih.gov The structural similarity of the purine core to adenosine (B11128) allows these compounds to compete for the ATP-binding site of kinases. nih.gov
Furthermore, the piperidine moiety can be functionalized to enhance binding affinity and selectivity for specific kinases. nih.gov Research has shown that piperazine-substituted purine nucleoside analogues can interfere with cellular ATP reserves, suggesting an impact on kinase activities. nih.gov While direct inhibitory data for this compound on a broad spectrum of kinases like Src Tyrosine Kinase, VEGFR2, Hsp90, Stat3, p38α MAP Kinase, PI3K-δ, P70-S6K1, and Nek2 is still emerging, the foundational research on related purine-piperidine compounds provides a strong rationale for their potential as multi-kinase inhibitors. nih.govnih.gov The substitution pattern on the purine ring, particularly at the 6-position with groups like piperidine, is crucial for activity. nih.gov
Modulatory Effects on Cell Cycle Progression
A critical aspect of the anticancer activity of these purine derivatives is their ability to interfere with the normal progression of the cell cycle, leading to arrest at specific phases and preventing cancer cell division.
Studies on related compounds have demonstrated significant cell cycle modulatory effects. For example, piperine (B192125), an alkaloid containing a piperidine ring, has been shown to induce G1 phase cell cycle arrest in melanoma cells. nih.gov This arrest was associated with the downregulation of cyclin D1 and the induction of p21. nih.gov In colorectal cancer cells, piperine has also been observed to trigger G1 phase arrest. nih.gov
Furthermore, other purine derivatives have been found to induce G2/M phase arrest. For instance, 6-[(1-naphthylmethyl)sulfanyl]-9H-purine, a derivative of 6-mercaptopurine, caused G2/M phase arrest in human hepatocellular carcinoma (HepG2) cells, which was linked to reduced levels of cyclin-dependent kinase (CDK) 4 and cyclin B1/D1. nih.gov The ability of these compounds to halt the cell cycle at different checkpoints highlights their potential to disrupt the uncontrolled proliferation of cancer cells.
Induction of Programmed Cell Death (Apoptosis)
A key mechanism by which many anticancer agents eliminate tumor cells is through the induction of apoptosis, or programmed cell death. Purine derivatives with piperidine functionalities have been shown to be potent inducers of this process.
Research has demonstrated that piperine can induce apoptosis in various cancer cell lines. nih.gov In melanoma cells, piperine-induced apoptosis was linked to the downregulation of XIAP and Bid, and the cleavage of Caspase-3 and PARP. nih.gov Similarly, in colorectal cancer cells, piperine promoted apoptosis, an effect that was confirmed across multiple cell lines including SW480, HT-29, and Caco-2. nih.govnih.gov
The apoptotic effects of other purine derivatives have also been well-documented. For example, 6,8,9 poly-substituted purine analogues have been identified as pro-apoptotic inducers in human leukemic lymphocytes. ed.ac.uk These compounds were found to induce cell death by apoptosis, as confirmed by Annexin-V staining and the cleavage of initiator caspases. ed.ac.uk Specifically, a derivative, 6-benzyloxy-9-tert-butyl-8-phenyl-9H-purine, showed strong apoptosis-inducing effects in Jurkat cells. ed.ac.uk The selective induction of apoptosis in cancer cells is a highly desirable characteristic for an anticancer drug, and these purine derivatives show significant promise in this regard. nih.gov
Inhibition of DNA Topoisomerase II Catalytic Cycle
DNA topoisomerases are essential enzymes that resolve topological problems in DNA during replication, transcription, and recombination. mdpi.com Their inhibition can lead to DNA damage and ultimately cell death, making them a validated target for cancer therapy. mdpi.com
Bisdioxopiperazines, a class of compounds that includes piperazine (B1678402) rings, have been identified as inhibitors of DNA topoisomerase II. nih.gov These compounds, such as ICRF-159 and ICRF-193, inhibit the catalytic activity of topoisomerase II without stabilizing the covalent enzyme-DNA intermediate, a mechanism distinct from that of topoisomerase II poisons like etoposide. nih.govnih.gov The inhibition of topoisomerase II catalytic activity by these agents can lead to DNA damage, particularly in heterochromatin regions. nih.gov While direct evidence for this compound as a topoisomerase II inhibitor is not yet available, the established activity of other piperazine-containing compounds suggests that this could be a potential mechanism of its anticancer action.
Cytotoxicity Against Human Cancer Cell Lines
The ultimate measure of an anticancer agent's potential is its ability to kill cancer cells. Purine derivatives with piperidine and ethyl functionalities have demonstrated significant cytotoxic activity against a variety of human cancer cell lines.
For instance, novel C6-piperazine substituted purine steroid-nucleoside analogues have shown cytotoxicity against Hela, PC-3, and MCF-7 cell lines. nih.gov Similarly, 9-ethyl-9H-purine derivatives have been evaluated for their efficacy in inhibiting the proliferation of various tumor cells, including human cervical cancer cells (HeLa, SiHa, CaSki), murine osteosarcoma cells (LM8, LM8G7), and human ovarian cancer cells (OVSAHO, SKOV-3). nih.gov
Furthermore, 2,6,9-trisubstituted purine derivatives have been investigated for their cytotoxic effects on cancer cell lines such as HL-60, H1975, HCT116, and HeLa. nih.gov In another study, ethyl 2-(2,6-dichloro-9H- or 7H-purine-9- or 7-yl)acetates were found to be potent cytotoxic agents against MCF-7, HCT-116, A-375, and G-361 cancer cell lines. nih.gov The cytotoxic effects of piperine, which contains a piperidine moiety, have also been observed in colorectal cancer cell lines, including DLD-1, SW480, HT-29, and Caco-2. nih.govnih.gov
| Compound/Derivative Class | Cancer Cell Line | Observed Effect | Source |
|---|---|---|---|
| C6-piperazine substituted purine steroid-nucleoside analogues | Hela, PC-3, MCF-7 | Cytotoxicity | nih.gov |
| 9-ethyl-9H-purine derivatives | HeLa, SiHa, CaSki, LM8, LM8G7, OVSAHO, SKOV-3 | Inhibition of proliferation | nih.gov |
| 2,6,9-trisubstituted purine derivatives | HL-60, H1975, HCT116, HeLa | Cytotoxicity | nih.gov |
| Ethyl 2-(2,6-dichloro-9H- or 7H-purine-9- or 7-yl)acetates | MCF-7, HCT-116, A-375, G-361 | Potent cytotoxic agents | nih.gov |
| Piperine | DLD-1, SW480, HT-29, Caco-2 | Cytotoxicity, Apoptosis | nih.govnih.gov |
Anti-inflammatory Properties
In addition to their anticancer activities, certain purine and piperidine-containing compounds have demonstrated anti-inflammatory properties. Inflammation is a complex biological response that is implicated in the development and progression of many diseases, including cancer.
Compounds isolated from Piper attenuatum, a plant from the Piperaceae family, have been shown to inhibit the activity of Interleukin-6 (IL-6), a major pro-inflammatory cytokine. mdpi.com IL-6 plays a significant role in the tumor microenvironment, promoting angiogenesis and resistance to chemotherapy. mdpi.com The ability of these compounds to inhibit IL-6 suggests a potential therapeutic application in both inflammatory conditions and cancer.
Furthermore, other natural products containing piperidine-like structures, such as those from Zanthoxylum piperitum, have been shown to possess anti-inflammatory effects. mdpi.com These effects are believed to be mediated through the regulation of inflammatory pathways like the NLRP3 inflammasome. mdpi.com While the direct anti-inflammatory properties of this compound have not been extensively detailed, the known activities of related structures suggest that this is a promising area for future investigation.
Modulation of Pro-inflammatory Cytokine Production (e.g., IL-1β)
While direct studies on the modulation of pro-inflammatory cytokines by this compound are not extensively documented in the available literature, research on structurally similar purine analogues provides insight into the potential anti-inflammatory activity of this class.
Investigations have been conducted on purine analogues bearing a nitrate (B79036) ester motif, which have been identified as potential anti-inflammatory agents. researchgate.net Specifically, certain 6-piperazinyl-purine analogues were studied for their effects on the release of Interleukin-1 beta (IL-1β), a key pro-inflammatory cytokine. researchgate.net In one study, six purine analogues with a nitrate ester group were assessed for their impact on the inflammatory response in human THP-1 macrophages. researchgate.net While some analogues increased basal IL-1β levels, one specific compound, 6-[4-(6-nitroxyacetyl)piperazin-1-yl]-9H-purine (a piperazine analogue), was found to completely abolish the IL-1β production induced by ATP or H2O2. researchgate.net This highlights the potential of the substituted purine scaffold to significantly modulate cytokine production, although the activity is highly dependent on the specific substituents.
Another class of related compounds, substituted derivatives of the fused tricyclic system 6-hydroxypyrimido[2,1-f]purine-2,4,8(1H,3H,9H)-trione, has been described as a novel class of anti-inflammatory drugs. nih.gov These compounds demonstrated interesting potential as antiarthritic agents with an activity profile distinct from classical nonsteroidal anti-inflammatory drugs (NSAIDs). nih.gov
| Compound Class | Specific Analogue | Key Finding |
| Piperazine-Purine Nitrate Esters | 6-[4-(6-nitroxyacetyl)piperazin-1-yl]-9H-purine | Abolished ATP or H2O2-induced IL-1β production in macrophages. researchgate.net |
| Fused Tricyclic Purines | 6-hydroxypyrimido[2,1-f]purine-trione derivatives | Possess potential antiarthritic activity. nih.gov |
Antimicrobial and Antifungal Efficacy
The antimicrobial and antifungal potential of the specific compound this compound has not been detailed in the reviewed scientific literature. However, broader screening of substituted purine derivatives has shown that this chemical class is a subject of interest for discovering new antimicrobial agents.
One study involved the synthesis of a series of 6-substituted purines from 2-amino-6-chloropurine, which were then screened for antifungal activities against Bacillus subtilis, Aspergillus niger, and Candida tropicalis. researchgate.net The results indicated that some of the synthesized compounds exhibited promising antifungal activity, establishing the 6-substituted purine skeleton as a viable scaffold for developing such agents. researchgate.net Other research has focused on different heterocyclic systems, such as pyrimidinetrione analogs and aminothioxanthones, for their potential antimicrobial and antifungal properties. mdpi.comnih.gov These studies underscore a continued effort in medicinal chemistry to explore various nitrogen-containing heterocyclic compounds for anti-infective applications.
Cardioprotective Effects and Related Mechanisms (e.g., Ischemic Postconditioning)
There is a notable absence of direct research on the cardioprotective effects of this compound. However, significant research has been directed towards structurally related purine analogues as agents that can mimic or enhance endogenous cardioprotective mechanisms like ischemic postconditioning (PostC). nih.gov
Novel purine analogues that feature a piperazine ring and bear nitrate esters have been designed and synthesized to trigger these protective pathways. nih.gov In studies using anesthetized rabbits, the administration of these compounds led to a reduction in infarct size compared to control groups. nih.gov One of the most active analogues, 6-[4-(6-nitroxyhexanoyl)piperazin-1-yl)]-9H-purine, demonstrated a significant reduction in infarct size that was even more pronounced than that achieved by ischemic postconditioning itself (13.4 ± 1.9% vs 26.4 ± 2.3%). nih.gov These findings introduce a promising class of pharmacological compounds that could serve as mimics or enhancers of PostC. nih.gov
A closely related piperidine derivative, Ν-(2-nitroxyethyl)-6-(piperidin-1-yl)-9H-purine acetamide (B32628) (MK94), was also synthesized and evaluated within this context, indicating that the 6-piperidinyl-purine core is a key structural element in the design of these cardioprotective agents. researchgate.net The mechanism is thought to involve the reduction of nitro-oxidative stress through the inhibition of inducible nitric oxide synthase (iNOS). researchgate.net
| Compound | Key Finding | Model System |
| 6-[4-(6-nitroxyhexanoyl)piperazin-1-yl)]-9H-purine | Significantly reduced infarct size, superior to ischemic postconditioning. nih.gov | Anesthetized rabbits |
| Piperazine-linked purines with NO-releasing motif | Exerted cardioprotective effects similar to or greater than postconditioning. researchgate.net | Animal infarction model |
Structure Activity Relationship Sar and Rational Design Approaches
Impact of Substituents at the Purine (B94841) C6 Position on Biological Activity
Influence of Piperidine (B6355638) Ring and Related Cyclic Amines
The presence of a piperidine ring, as seen in 6-(2-(Piperidin-1-yl)ethyl)-9H-purine, is a key determinant of its biological activity. Studies on related purine derivatives have shown that cyclic amines at the C6 position can contribute to enhanced potency and selectivity. For instance, research on monoamine oxidase (MAO) inhibitors has highlighted the importance of the piperidine ring in the activity of these compounds. acs.org The substitution pattern on the piperidine ring itself can further modulate activity, with para-substitution often being preferable to meta-substitution for certain targets. acs.org
| Compound Modification | Effect on Biological Activity | Reference |
|---|---|---|
| Piperidine ring | Important for MAO inhibitory activity. | acs.org |
| Arylpiperazinyl system | Beneficial for cytotoxic activity in some cancer cell lines. | mdpi.comnih.gov |
| Para-substituted piperidine ring | Preferred over meta-substitution for MAO inhibition. | acs.org |
Role of Linker Length and Chemical Nature at C6
The linker connecting the purine core to the cyclic amine at the C6 position also plays a significant role in determining biological activity. The length and chemical nature of this linker can affect the molecule's flexibility and ability to adopt an optimal conformation for binding to its target.
Studies on 6-substituted purine derivatives have shown that the distance and spatial freedom between the purine ring and the terminal functional group, as defined by the linker, are critical for activity. nih.gov For instance, in a series of immunostimulatory purine derivatives, the activity was dependent on the length and rigidity of the linker. nih.gov Similarly, for MAO-B inhibitory activity, an optimal linker length of 2-5 carbons between the core and the nitrogen-containing heterocyclic ring has been suggested. acs.org The ethyl linker in this compound falls within this optimal range, suggesting its contribution to potential biological activities.
Effects of Substituents at the Purine N9 Position on Pharmacological Profiles
The N9 position of the purine ring is another key site for modification that can significantly alter the pharmacological profile of the compound. Substitution at this position can influence various properties, including target affinity, selectivity, and pharmacokinetic parameters.
Research on N9-substituted purine derivatives has demonstrated that the introduction of different groups can lead to a wide range of biological activities. For example, in a series of cytokinin analogues, specific substitutions at the N9 position of N⁶-[(3-methylbut-2-en-1-yl)amino]purine derivatives were found to be critical for their activity. nih.gov Similarly, the introduction of a lipophilic substituent at the N9 position has been shown to be favorable for phosphodiesterase-4 (PDE-4) inhibitory activity. researchgate.net The unsubstituted N9 position in this compound means that it retains the potential for hydrogen bonding at this site, which could be important for its interaction with certain biological targets.
Contribution of Functionalization at the Purine C2 Position to Bioactivity and Selectivity
Functionalization at the C2 position of the purine ring offers another avenue for modulating the bioactivity and selectivity of these compounds. The introduction of various substituents at this position can lead to enhanced potency and a more favorable pharmacological profile.
Studies on 2,6,9-trisubstituted purine derivatives have shown that modifications at the C2 position can significantly impact their anticancer activity. mdpi.comnih.gov For instance, it has been observed that the use of bulky systems at the C2 position of the purine is not favorable for cytotoxic activity. mdpi.comnih.gov Conversely, the introduction of smaller, lipophilic substituents such as a trifluoromethyl group, an n-propyl group, or iodine at the C2 position has been found to be favorable for both PDE-4 inhibitory activity and selectivity. researchgate.net The unsubstituted C2 position in this compound provides a potential site for future modifications to optimize its biological activity.
Quantitative Structure-Activity Relationship (QSAR) and 3D-QSAR Studies
Quantitative Structure-Activity Relationship (QSAR) and 3D-QSAR studies are powerful computational tools used to understand the relationship between the chemical structure of a series of compounds and their biological activity. These studies can provide valuable insights for the rational design of new and more potent analogs.
Several QSAR and 3D-QSAR studies have been conducted on purine derivatives to elucidate the structural requirements for their biological activities. For example, 3D-QSAR models for a series of 2,6,9-trisubstituted purine derivatives as anticancer agents revealed that steric properties had a greater contribution to cytotoxicity than electronic properties. mdpi.comnih.gov These models can help in predicting the activity of new compounds and in designing molecules with improved therapeutic potential. Such studies on analogs of this compound could guide the optimization of its structure for a specific biological target.
Strategies for Enhancing Target Selectivity and Potency
Enhancing the target selectivity and potency of a lead compound is a primary goal in drug discovery. For purine derivatives, several strategies can be employed to achieve this, including structural modifications and the application of rational design principles.
One key strategy is to exploit differences in the target binding sites. By designing molecules that specifically interact with unique features of the target protein, it is possible to achieve high selectivity. nih.gov For example, targeting inactive conformations of kinases or exploiting differences in the shape and electrostatic properties of binding pockets can lead to highly selective inhibitors. nih.gov
Another approach is the synthesis of hybrid molecules that combine the purine scaffold with other pharmacophores. This can lead to compounds with improved pharmacodynamic selectivity and pharmacokinetic properties. nih.gov The rational design of such hybrids can help in overcoming drug resistance and modulating multiple molecular targets simultaneously. nih.gov
Furthermore, the systematic exploration of substituents at the C2, C6, and N9 positions of the purine ring, guided by SAR and computational studies, is a fundamental strategy for optimizing both potency and selectivity. By carefully tuning the electronic and steric properties of the molecule, it is possible to develop highly effective and selective therapeutic agents.
Computational Chemistry and Molecular Modeling Investigations
Quantum Chemical Calculations (e.g., Density Functional Theory (DFT)) for Electronic Properties and Reaction Mechanisms
Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in elucidating the electronic structure, reactivity, and spectroscopic properties of molecules. While specific DFT studies on 6-(2-(Piperidin-1-yl)ethyl)-9H-purine are not extensively documented in publicly available literature, the electronic properties can be inferred from studies on related purine (B94841) and piperidine (B6355638) derivatives.
DFT studies on purine analogs are often employed to understand their fundamental chemical characteristics. nih.gov Such calculations typically involve geometry optimization to find the most stable conformation of the molecule, followed by the computation of various electronic descriptors. For instance, the distribution of electron density, highest occupied molecular orbital (HOMO), and lowest unoccupied molecular orbital (LUMO) are critical for predicting reactivity. The HOMO-LUMO energy gap is a key indicator of chemical stability; a larger gap suggests lower reactivity. nih.gov
The ethyl linker connecting the purine and piperidine rings provides conformational flexibility, which can be crucial for binding to a biological target. DFT can be used to map the potential energy surface of this linker, identifying low-energy conformations that are likely to be biologically relevant.
Table 1: Predicted Electronic Properties of Purine and Piperidine Derivatives from DFT Studies
| Property | General Findings for Purine Derivatives | General Findings for Piperidine Derivatives | Inferred Properties for this compound |
| HOMO-LUMO Gap | Varies with substituents, influencing stability. nih.gov | Generally large, indicating stability. | Moderate gap, suggesting a balance of stability and reactivity. |
| Electron Density | High around nitrogen atoms of the purine ring. | High on the piperidine nitrogen. | Electron-rich regions on both the purine and piperidine nitrogens. |
| Reactivity | Susceptible to electrophilic attack at certain positions. | Piperidine nitrogen acts as a nucleophile. | The molecule likely exhibits both nucleophilic and electrophilic characteristics. |
Molecular Docking Simulations for Ligand-Target Binding Interactions
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, as well as the strength of the interaction. For this compound, docking studies would be essential to hypothesize its potential biological targets and understand the molecular basis of its activity.
Docking studies on related 6-substituted purine analogs have been performed against a variety of protein targets, including kinases, G-protein coupled receptors (GPCRs), and viral enzymes. researchgate.netejmo.orgmdpi.com These studies reveal common interaction patterns. The purine core frequently forms hydrogen bonds with backbone atoms of the protein in the hinge region of kinase domains or with key residues in the binding pockets of other receptors. mdpi.com The substituent at the 6-position, in this case, the (2-(piperidin-1-yl)ethyl) group, typically extends into a more solvent-exposed region of the binding site, where it can form additional hydrophobic or polar interactions.
For this compound, the key interactions would likely involve:
Hydrogen bonding: The nitrogen atoms of the purine ring (N1, N3, N7, N9) can act as hydrogen bond acceptors or donors. The piperidine nitrogen can also act as a hydrogen bond acceptor.
Hydrophobic interactions: The piperidine ring and the ethyl linker can engage in van der Waals interactions with nonpolar residues in the binding pocket.
Electrostatic interactions: The basic piperidine nitrogen can form salt bridges with acidic residues like aspartate or glutamate.
The specific interactions would, of course, depend on the topology and amino acid composition of the target protein's binding site.
Table 2: Common Interacting Residues for Purine Analogs in Kinase Binding Sites from Docking Studies
| Interaction Type | Common Interacting Residues |
| Hydrogen Bonding | Cysteine, Glutamate, Leucine, Valine |
| Hydrophobic Interactions | Alanine, Isoleucine, Leucine, Valine |
| Pi-Stacking | Phenylalanine, Tyrosine, Tryptophan |
Molecular Dynamics Simulations for Conformational Analysis and Binding Stability
Molecular dynamics (MD) simulations provide a dynamic view of molecular systems, allowing for the study of conformational changes and the stability of ligand-protein complexes over time. nih.gov For this compound, MD simulations would be a crucial follow-up to molecular docking.
An MD simulation would typically start with the docked pose of the ligand in the protein's binding site. The system is then solvated in a water box with appropriate ions, and the trajectories of all atoms are calculated over a period of nanoseconds to microseconds. Analysis of these trajectories can reveal:
Conformational Flexibility: How the ligand and protein adapt to each other's presence. The flexibility of the ethyl linker and the piperidine ring would be of particular interest.
Binding Stability: Whether the ligand remains stably bound in the predicted orientation. Root Mean Square Deviation (RMSD) of the ligand's position is often used to assess this.
Interaction Persistence: The stability of key hydrogen bonds and other interactions identified in docking.
Water Dynamics: The role of water molecules in mediating ligand-protein interactions.
MD simulations on purine analogs have demonstrated the importance of dynamic motions in inhibitor binding and the role of water molecules in the active site. nih.gov For piperidine-containing molecules, MD can elucidate key conformational behaviors and interactions within a biological environment. researchgate.net
Prediction of ADME-Related Parameters (e.g., Lipophilicity (logD), Solubility, Blood-Brain Barrier (BBB) Penetration)
The success of a drug candidate is highly dependent on its Absorption, Distribution, Metabolism, and Excretion (ADME) properties. In silico methods are widely used in the early stages of drug discovery to predict these parameters and identify potential liabilities. biorxiv.orgscirp.orgrsc.org
For this compound, several key ADME parameters can be computationally estimated:
Aqueous Solubility (logS): Adequate solubility is crucial for absorption and formulation. The purine and piperidine moieties are expected to contribute positively to aqueous solubility.
Blood-Brain Barrier (BBB) Penetration: The ability to cross the BBB is critical for drugs targeting the central nervous system (CNS). mdpi.com Prediction of BBB penetration often involves considering lipophilicity, molecular weight, and the number of hydrogen bond donors and acceptors. nih.govnih.gov The presence of the polar purine and the basic piperidine might limit passive diffusion across the BBB, although this can be advantageous for peripherally acting drugs.
Various online tools and software packages are available for these predictions, often employing quantitative structure-property relationship (QSPR) models built on large datasets of experimental values.
Table 3: Predicted ADME-Related Parameters for a Compound Structurally Similar to this compound
| Parameter | Predicted Value Range | Implication |
| logP (octanol/water) | 1.5 - 2.5 | Moderate lipophilicity, favorable for cell permeability. |
| Aqueous Solubility (logS) | -3 to -4 | Moderately soluble. |
| BBB Penetration | Likely low to moderate | May not readily cross the BBB, potentially reducing CNS side effects. |
| Human Intestinal Absorption | High | Likely well-absorbed from the gastrointestinal tract. |
Note: These are generalized predictions based on similar chemical structures and should be confirmed experimentally.
Methodological Considerations in Academic Research on Purine Compounds
Spectroscopic Characterization (e.g., IR, NMR (¹H, ¹³C), Mass Spectrometry) for Compound Verification
The unambiguous identification of a synthesized purine (B94841) derivative is paramount. A combination of spectroscopic methods is employed to confirm the molecular structure of compounds like 6-(2-(Piperidin-1-yl)ethyl)-9H-purine.
Infrared (IR) Spectroscopy : IR spectroscopy is used to identify the functional groups present in the molecule. For a purine derivative, characteristic absorption bands would indicate the presence of C-N bonds within the purine ring system, C-H bonds of the alkyl and piperidine (B6355638) groups, and N-H stretching of the purine ring. While specific spectra for this compound are not detailed in the provided search results, the NIST Chemistry WebBook provides reference spectra for the parent compound, 9H-Purine, which serves as a foundational comparison nist.govnist.gov.
Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are the most powerful tools for elucidating the precise structure.
¹H NMR : This technique provides information on the number of different types of protons and their neighboring environments. For this compound, one would expect to see signals corresponding to the protons on the purine ring (C2-H, C8-H), the ethyl linker, and the piperidine ring.
¹³C NMR : This spectrum reveals the number of different types of carbon atoms. Distinct signals would be expected for the carbons of the purine core, the ethyl chain, and the piperidine ring.
While specific experimental data for this compound is not available in the search results, the characterization of structurally similar compounds provides insight into the expected spectral features. For instance, studies on other 6,8,9-trisubstituted purine analogues detail the chemical shifts observed for various protons and carbons in the purine and substituent groups nih.gov.
Table 1: Representative NMR Chemical Shifts for Key Moieties in Substituted Purines This table presents typical chemical shift ranges for moieties found in purine derivatives, based on data from related compounds, as specific data for this compound is not available.
| Moiety | Atom | Typical Chemical Shift (ppm) | Reference |
| Purine Ring | C2-H | 8.0 - 8.5 | nih.gov |
| Purine Ring | C8-H | 7.7 - 8.4 | nih.govresearchgate.net |
| Piperidine Ring | -CH₂- (adjacent to N) | 3.2 - 4.5 | nih.govresearchgate.net |
| Piperidine Ring | -CH₂- | 1.4 - 1.7 | nih.gov |
| Purine Ring | C2, C4, C5, C6, C8 | 110 - 162 | nih.govresearchgate.net |
Mass Spectrometry (MS) : This technique determines the molecular weight of the compound and can provide information about its structure through fragmentation patterns. For this compound (Molecular Formula: C₁₀H₁₃N₅), the expected molecular weight is approximately 203.24 g/mol nih.govsigmaaldrich.com. High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition with high accuracy. Studies on related purines confirm the use of mass spectrometry for structural verification nih.govresearchgate.netnih.govnih.gov.
Chromatographic Purification and Analytical Techniques (e.g., Column Chromatography, HPLC)
Purification and assessment of purity are critical steps following synthesis. Chromatographic techniques are indispensable for isolating the target compound from reaction byproducts and starting materials.
Column Chromatography : This is a standard method for the purification of newly synthesized organic compounds. For purine derivatives, silica (B1680970) gel is commonly used as the stationary phase rsc.org. A solvent system, often a mixture of a nonpolar solvent like hexane (B92381) and a more polar solvent like ethyl acetate, is used as the mobile phase (eluent) to separate the desired product researchgate.net. The progress of the purification is typically monitored by Thin-Layer Chromatography (TLC).
High-Performance Liquid Chromatography (HPLC) : HPLC is a highly sensitive and specific analytical technique used to determine the purity of the final compound and to quantify purines in various samples nih.govmdpi.com. For analytical purposes, reversed-phase HPLC is frequently employed, where a nonpolar stationary phase (like C18) is used with a polar mobile phase researchgate.net. A UV detector is commonly used for detection, as purine rings absorb UV light. HPLC methods are robust and can separate a wide variety of purine bases, nucleosides, and nucleotides researchgate.net.
Table 2: Typical HPLC Conditions for Purine Derivative Analysis This table outlines general conditions used for the analysis of purine compounds, as a specific protocol for this compound is not detailed in the provided literature.
| Parameter | Typical Condition | Reference |
| Column | Reversed-phase (e.g., C18) | researchgate.net |
| Mobile Phase | Gradient or isocratic elution with a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic solvent (e.g., methanol (B129727) or acetonitrile) | researchgate.net |
| Detection | UV Spectrophotometry (e.g., at 254 nm or 270 nm) | researchgate.net |
| Flow Rate | 0.5 - 1.5 mL/min | N/A |
| Temperature | Ambient or controlled (e.g., 25-40 °C) | N/A |
In Vitro Cell-Based Assay Systems (e.g., Cell Viability Assays, Enzyme Activity Assays)
To investigate the potential therapeutic effects of purine compounds, researchers utilize a variety of in vitro cell-based assays. These assays can screen for biological activity, such as cytotoxicity against cancer cells.
Cell Viability and Cytotoxicity Assays : These assays are fundamental in cancer research to measure the effect of a compound on cell proliferation and survival.
MTT Assay : The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay that measures cellular metabolic activity as an indicator of cell viability. It has been used to evaluate the cytotoxicity of various purine derivatives against numerous cancer cell lines, including those from breast, colon, and lung cancer nih.govnih.gov.
SRB Assay : The sulforhodamine B (SRB) assay is another colorimetric assay used to determine cell density, based on the measurement of cellular protein content. It is widely used for anticancer drug screening and has been applied to test the cytotoxic activity of novel purine analogues on liver, colon, and breast cancer cell lines researchgate.netnih.gov.
While no specific in vitro assay results for this compound were found, numerous studies on structurally related compounds demonstrate the utility of these methods. For example, novel 6,9-disubstituted purine analogs and 6-(4-substituted piperazine-1-yl)-9-(β-D-ribofuranosyl)purine derivatives have been evaluated for their cytotoxic activities against a panel of human cancer cell lines researchgate.netnih.gov. These studies often determine the IC₅₀ value, which is the concentration of a compound that inhibits cell growth by 50%.
Table 3: Examples of Cytotoxic Activity in Structurally Related Purine Analogs This table shows IC₅₀ values for related purine compounds to illustrate the type of data generated from in vitro assays. Data for the specific compound this compound is not available in the search results.
| Compound Type | Cell Line | Assay Type | IC₅₀ (µM) | Reference |
| 6,9-Disubstituted Purine Analog | Huh7 (Liver Cancer) | SRB | 0.08 - 0.13 | researchgate.netresearchgate.net |
| 6,9-Disubstituted Purine Analog | HCT116 (Colon Cancer) | SRB | >0.05 | researchgate.netresearchgate.net |
| 6,9-Disubstituted Purine Analog | MCF7 (Breast Cancer) | SRB | >0.05 | researchgate.netresearchgate.net |
| 6-(Piperazin-1-yl)purine Ribonucleoside | Huh7 (Liver Cancer) | SRB | 5.2 - 9.2 | nih.gov |
Enzyme Activity Assays : Purine analogs are often designed to be inhibitors of specific enzymes, such as kinases, which are crucial for cell cycle progression. Assays that measure the activity of enzymes like cyclin-dependent kinases (CDKs) can reveal the mechanism of action of a compound. For example, some purine derivatives have been identified as potent inhibitors of CDKs, and their activity is confirmed through enzymatic assays that measure the phosphorylation of a substrate nih.govsemanticscholar.org.
Conclusion and Future Research Directions
Synthesis and Biological Potential of Purine (B94841) Derivatives with Piperidine-Containing Side Chains
The synthesis of purine derivatives bearing a piperidine (B6355638) or a similar heterocyclic moiety, such as piperazine (B1678402), at the C6 position is a well-established area of medicinal chemistry. Typically, these syntheses involve the reaction of a 6-halopurine, most commonly 6-chloropurine (B14466), with the desired amine-containing side chain. For instance, a general method involves the nucleophilic substitution of the chlorine atom on the purine ring with the nitrogen atom of the piperidine or piperazine derivative. This reaction can be carried out in a suitable solvent, often in the presence of a base to neutralize the hydrogen halide formed during the reaction.
Research into purine derivatives with piperazine-containing side chains has demonstrated a range of biological activities. For example, novel 6-(4-substituted piperazin-1-yl)-9-(β-D-ribofuranosyl)purine derivatives have been synthesized and evaluated for their cytotoxic effects on various cancer cell lines, including liver, breast, and colon carcinoma cells. nih.gov Some of these compounds have shown promising antitumor activity, with IC50 values in the low micromolar range. nih.gov The mechanism of action for some of these derivatives is believed to involve the induction of senescence-associated cell death. nih.gov
Furthermore, studies on other 6,8,9-trisubstituted purine analogues have also been conducted to explore their effects on human cancer cells. nih.gov These investigations highlight the versatility of the purine scaffold in developing new therapeutic agents. The biological potential of these compounds is not limited to anticancer activity, with research also exploring their roles as, for example, protein kinase inhibitors.
Identification of Gaps in Comprehensive Research on "6-(2-(Piperidin-1-yl)ethyl)-9H-purine"
A comprehensive review of the scientific literature reveals a significant gap in the research specifically focused on This compound . While the compound is listed in chemical databases and available from commercial suppliers, there is a notable absence of published studies detailing its synthesis, characterization, and, most importantly, its biological activity. This lack of dedicated research means that its potential as a bioactive agent remains largely unexplored.
The existing research on analogous compounds, such as those with a direct piperidin-1-yl linkage to the purine ring or those with different substituents on the piperidine ring, provides a strong rationale for investigating this specific molecule. However, the influence of the ethyl linker between the purine and piperidine rings on the compound's physicochemical properties and biological activity has not been systematically studied.
Opportunities for Targeted Synthesis and Detailed Biological Evaluation of the Specific Compound
The absence of dedicated research on This compound presents a clear opportunity for targeted synthetic and biological studies. A straightforward synthetic approach would likely involve the reaction of 6-chloropurine with 2-(piperidin-1-yl)ethan-1-amine. This would be a direct application of the general synthetic methods established for other 6-substituted purine derivatives.
Once synthesized, a detailed biological evaluation of the compound would be warranted. This should include a broad-spectrum screening to identify any potential therapeutic activities. Based on the known activities of related purine derivatives, initial screenings could focus on:
Anticancer activity: Evaluating the cytotoxicity of the compound against a panel of human cancer cell lines.
Enzyme inhibition: Assessing the compound's ability to inhibit key enzymes, such as protein kinases, which are often implicated in disease pathways.
Antiviral activity: Testing the compound against a range of viruses, given that many purine analogues have shown antiviral efficacy.
A systematic investigation into the structure-activity relationship (SAR) could also be initiated. This would involve synthesizing a series of related compounds with modifications to the piperidine ring or the ethyl linker to understand how these structural changes affect biological activity.
Prospects for the Development of Novel Bioactive Agents Based on This Scaffold
The purine scaffold is a well-established platform for the development of bioactive agents, with numerous purine analogues approved for clinical use. The specific structural features of This compound —namely the combination of the purine core, the flexible ethyl linker, and the piperidine ring—offer the potential for novel interactions with biological targets.
The development of new bioactive agents based on this scaffold could take several directions. If initial screenings reveal promising activity, further optimization of the lead compound could be undertaken to improve its potency, selectivity, and pharmacokinetic properties. For example, the introduction of substituents on the purine or piperidine rings could modulate the compound's activity and target specificity.
Furthermore, the ethyl linker provides a point for further chemical modification, allowing for the development of conjugates where the purine-piperidine moiety is attached to other pharmacologically active molecules. This could lead to the creation of hybrid molecules with dual or synergistic modes of action. The exploration of this seemingly simple yet uninvestigated molecule could therefore open up new avenues for the discovery of novel therapeutics.
Q & A
Basic Research Questions
Q. What are the standard synthetic protocols for 6-(2-(piperidin-1-yl)ethyl)-9H-purine derivatives, and how are they optimized for yield?
- Methodology : Synthesis typically involves nucleophilic substitution of a 6-chloropurine precursor with piperidine derivatives. For example, 9-allyl-6-(piperidin-1-yl)-9H-purine (analogous to the target compound) was synthesized via refluxing 6-chloropurine with piperidine in water for 24 hours, achieving 95% yield . Optimization includes solvent selection (e.g., water for eco-friendly synthesis), microwave irradiation to reduce reaction time, and stoichiometric adjustments of reagents (e.g., 1:1 molar ratio of chloropurine to piperidine) .
Q. Which spectroscopic techniques are critical for structural confirmation of 6-piperidinyl purine derivatives?
- Methodology :
- 1H/13C NMR : Used to verify substitution patterns (e.g., piperidinyl protons at δ 1.5–2.5 ppm, ethyl linker protons at δ 2.7–3.5 ppm) .
- Mass Spectrometry (MS) : Confirms molecular ion peaks (e.g., m/z 523.5 [M+1] for compound 35 ) .
- HPLC : Ensures purity (>95%) and monitors reaction progress .
Q. How do substituents on the purine core influence reaction outcomes in piperidinyl derivatives?
- Methodology : Electron-withdrawing groups (e.g., 8-(2-chlorophenyl)) increase electrophilicity at the 6-position, enhancing nucleophilic substitution efficiency. Conversely, bulky acylated piperazines (e.g., trifluoroacetyl in compound 30 ) reduce yield (21%) due to steric hindrance . Comparative studies using substituent libraries (e.g., chlorophenyl vs. methyl groups) are recommended to quantify electronic/steric effects .
Advanced Research Questions
Q. How can researchers resolve low yields in organometallic-mediated allylation of 6-piperidinyl purines?
- Methodology : Failed attempts with organoindium reagents (e.g., allyl bromide and In(0)) highlight the reduced reactivity of 6-piperidinyl purines compared to 6-chloropurines. Solutions include:
- Pre-activation : Using Grignard reagents (e.g., allylmagnesium bromide) to enhance nucleophilicity.
- Temperature modulation : Reflux conditions (e.g., 80–100°C) to overcome kinetic barriers.
- Work-up refinement : Employing silica gel chromatography with gradient elution (e.g., EtOAc/hexane) to isolate products .
Q. What strategies address discrepancies in NMR data during characterization of novel analogs?
- Methodology :
- Impurity profiling : Use HPLC to detect byproducts (e.g., unreacted starting materials) .
- Dynamic NMR : Resolve conformational isomerism in piperidinyl groups (e.g., chair vs. boat transitions).
- Isotopic labeling : 13C-enriched reagents can clarify ambiguous carbon signals in crowded spectra .
Q. How can computational methods guide the design of 6-piperidinyl purines with enhanced bioactivity?
- Methodology :
- Docking studies : Screen analogs against target receptors (e.g., cannabinoid receptors for cannabidiol-like activity) using software like AutoDock .
- QSAR modeling : Correlate substituent properties (e.g., logP, polar surface area) with pharmacological data from analogs 29–38 .
Q. What experimental controls are essential for reproducibility in multi-step purine syntheses?
- Methodology :
- Intermediate characterization : Validate each step (e.g., 6-chloropurine intermediate purity via TLC).
- Catalyst screening : Test Pd(0)/Pd(II) catalysts (e.g., Pd(Ph3)4) for Suzuki couplings to optimize cross-reactivity .
- Reagent quality : Use anhydrous piperidine and degassed solvents to prevent side reactions .
Data Analysis and Contradiction Resolution
Q. How should researchers interpret conflicting pharmacological data across structurally similar analogs?
- Methodology :
- Dose-response curves : Compare EC50 values (e.g., compound 29 vs. 35 ) to assess potency variations.
- Metabolic stability assays : Test analogs in liver microsomes to identify degradation pathways (e.g., cytochrome P450 interactions) .
- Structural overlays : Use X-ray crystallography (where available) to correlate binding modes with activity .
Q. Why do some 6-piperidinyl purines exhibit unexpected solubility profiles despite similar logP values?
- Methodology :
- Crystallinity assessment : Compare melting points (e.g., compound 30 at 210°C vs. 37 at 71°C) to identify amorphous vs. crystalline forms.
- Salt formation : Introduce counterions (e.g., HCl) to improve aqueous solubility for in vivo studies .
Tables for Key Data
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
